molecular formula C13H22N2S B2693399 4,5,6,7,8,9,10,11,12,13-Decahydrocyclododeca[d][1,3]thiazol-2-amine CAS No. 31825-89-5

4,5,6,7,8,9,10,11,12,13-Decahydrocyclododeca[d][1,3]thiazol-2-amine

Cat. No.: B2693399
CAS No.: 31825-89-5
M. Wt: 238.39
InChI Key: WMOHSPSQAUUNFP-UHFFFAOYSA-N
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Description

4,5,6,7,8,9,10,11,12,13-Decahydrocyclododeca[d][1,3]thiazol-2-amine is a complex organic compound characterized by a unique cyclic structure incorporating a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,5,6,7,8,9,10,11,12,13-Decahydrocyclododeca[d][1,3]thiazol-2-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a dodecahydro derivative with a thioamide in the presence of a suitable catalyst. The reaction conditions often require elevated temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of high-pressure reactors and advanced purification techniques such as chromatography and crystallization are common to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions: 4,5,6,7,8,9,10,11,12,13-Decahydrocyclododeca[d][1,

Properties

IUPAC Name

4,5,6,7,8,9,10,11,12,13-decahydrocyclododeca[d][1,3]thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N2S/c14-13-15-11-9-7-5-3-1-2-4-6-8-10-12(11)16-13/h1-10H2,(H2,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMOHSPSQAUUNFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCCCC2=C(CCCC1)N=C(S2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601327962
Record name 4,5,6,7,8,9,10,11,12,13-decahydrocyclododeca[d][1,3]thiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601327962
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

6.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26665595
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

31825-89-5
Record name 4,5,6,7,8,9,10,11,12,13-decahydrocyclododeca[d][1,3]thiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601327962
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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